REACTION_CXSMILES
|
[CH3:1][NH:2][CH:3]([C:11]1[S:12][CH:13]=[CH:14][C:15]=1[CH3:16])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH2:17](NC(C1SC=CC=1)CC1C=CC=CC=1)C>>[CH2:1]([NH:2][CH:3]([C:11]1[S:12][CH:13]=[CH:14][C:15]=1[CH3:16])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:17].[CH3:16][C:15]1[CH:14]=[CH:13][S:12][C:11]=1[CH:3]([NH2:2])[CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1
|
Name
|
N-methyl-α-(3-methyl-2-thienyl)benzeneethanamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(CC1=CC=CC=C1)C=1SC=CC1C
|
Name
|
N-ethyl-α-(2-thienyl)benzeneethanamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NC(CC1=CC=CC=C1)C=1SC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(CC1=CC=CC=C1)C=1SC=CC1C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(SC=C1)C(CC1=CC=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][NH:2][CH:3]([C:11]1[S:12][CH:13]=[CH:14][C:15]=1[CH3:16])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH2:17](NC(C1SC=CC=1)CC1C=CC=CC=1)C>>[CH2:1]([NH:2][CH:3]([C:11]1[S:12][CH:13]=[CH:14][C:15]=1[CH3:16])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:17].[CH3:16][C:15]1[CH:14]=[CH:13][S:12][C:11]=1[CH:3]([NH2:2])[CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1
|
Name
|
N-methyl-α-(3-methyl-2-thienyl)benzeneethanamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(CC1=CC=CC=C1)C=1SC=CC1C
|
Name
|
N-ethyl-α-(2-thienyl)benzeneethanamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NC(CC1=CC=CC=C1)C=1SC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(CC1=CC=CC=C1)C=1SC=CC1C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(SC=C1)C(CC1=CC=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |